molecular formula C10H17N3 B1485210 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine CAS No. 2098142-90-4

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B1485210
CAS No.: 2098142-90-4
M. Wt: 179.26 g/mol
InChI Key: DZVLYLVEJNSJTM-UHFFFAOYSA-N
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Description

Key Structural Features:

Component Characteristics
Pyrazole ring - Bond lengths: C-N (1.33–1.37 Å), C-C (1.35–1.42 Å).
- Aromatic π-system delocalized across N1-C2-N3-C4-C5.
Cyclobutyl group - Puckered conformation with C-C-C angles ~86°.
- 3,3-Dimethyl substitution increases steric bulk and reduces ring strain.
Methylene linker - Adopts a staggered conformation to minimize steric clash with cyclobutyl.

The hybrid structure introduces unique electronic effects:

  • The electron-donating amine at C4 increases pyrazole’s electron density, enhancing nucleophilic reactivity.
  • The cyclobutyl group’s inductive electron-withdrawing effect moderates this donation, creating a balanced electronic profile.

Comparative Structural Analysis with Related Pyrazole Derivatives

Table 1: Structural and Electronic Comparison with Analogues

Compound Substituents Key Structural Differences Electronic Effects
This compound 1: Cyclobutylmethyl; 4: NH~2~ Sterically bulky cyclobutyl group Moderate electron donation at C4
Celecoxib 1: SO~2~NH~2~; 3: CF~3~; 5: Ph Sulfonamide and trifluoromethyl groups Strong electron withdrawal at C3
3,5-Dimethylpyrazole 3: CH~3~; 5: CH~3~ No cyclobutyl or amine substituents Symmetric electron distribution

Key Observations:

  • Steric Effects : The cyclobutylmethyl group in the target compound imposes greater steric hindrance than phenyl or methyl substituents in analogues, potentially limiting rotational freedom.
  • Electronic Modulation : Unlike celecoxib’s electron-withdrawing trifluoromethyl group, the amine at C4 in the target compound enables hydrogen bonding and polar interactions.
  • Conformational Flexibility : The cyclobutane’s puckered geometry contrasts with planar aromatic systems (e.g., benzene in celecoxib), affecting molecular packing and solubility.

Properties

IUPAC Name

1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2)3-8(4-10)6-13-7-9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVLYLVEJNSJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,3-Dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine, with the CAS number 2098142-90-4, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure characterized by a pyrazole ring and a bulky 3,3-dimethylcyclobutyl group, which may influence its pharmacological properties.

  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.26 g/mol
  • Structure : The compound consists of a five-membered pyrazole ring attached to a cyclobutyl moiety with two methyl groups.

Biological Activities

Preliminary studies indicate that compounds with pyrazole rings often exhibit diverse biological activities. Here are some key areas of research regarding the biological activity of this compound:

Anticancer Activity

Research has shown that pyrazole derivatives can possess significant anticancer properties. For instance, studies involving similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against cancer.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
5aAntiproliferative (MCF7)3.3
5cAntiproliferative (MCF7)Not specified
1H-PyrazoleGeneral Anticancer PotentialVaries

The mechanism of action for pyrazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, compounds may modulate pathways related to apoptosis or cell cycle regulation, leading to anti-proliferative effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of a halide derivative with 1H-pyrazole-4-amine under basic conditions. Structural modifications, such as the introduction of bulky groups like the dimethylcyclobutyl moiety, can significantly affect the biological activity and binding affinity of the compound.

Case Studies and Research Findings

A variety of studies have explored the biological potential of pyrazole derivatives:

  • Anticancer Studies : A study highlighted the antiproliferative effects of substituted pyrazoles on breast cancer cells, indicating that structural variations can lead to differing biological outcomes .
  • In Vitro Assays : In vitro assays have been employed to assess the cytotoxicity and mechanism of action for various pyrazole derivatives, which could provide insights applicable to this compound .

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds containing pyrazole rings exhibit various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine may have cytotoxic effects against certain cancer cell lines. Pyrazole derivatives are often explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Antioxidant Properties : Similar compounds have demonstrated significant radical scavenging abilities, indicating potential applications in oxidative stress-related conditions .

Binding Affinity Studies

Interaction studies focusing on the binding affinity of this compound with various biological targets have shown promising results. These studies often involve:

  • Molecular Docking Simulations : To predict how well the compound binds to specific receptors or enzymes involved in disease processes.
  • In Vitro Testing : Evaluating the effectiveness of the compound against specific cell lines to assess its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • Anticancer Studies : A study evaluating pyrazole derivatives showed that certain compounds exhibited cytotoxicity against colorectal carcinoma cells, suggesting a pathway for further development in cancer therapies .
  • Antioxidant Activity : Research indicated that pyrazole-based compounds could outperform standard antioxidants like ascorbic acid in radical scavenging assays, indicating their potential utility in preventing oxidative damage .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Substituent Type Key Features Reference Evidence
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine C₉H₁₅N₃ 165.24 Aliphatic, bulky Cyclobutyl with dimethyl groups
1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₉BrFN₃ 270.11 Aromatic, halogenated Bromo and fluoro substituents
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride C₁₂H₁₆ClN₃O₂ 277.73 Aromatic, electron-rich Methoxy groups, hydrochloride salt
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₉N₃ 193.29 Aliphatic, larger ring Methylcyclopentyl group, 3-amine
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine C₁₃H₂₄ClN₃ 257.81 Aliphatic, branched Cyclopentyl and methylbutyl groups

Substituent Effects

Aliphatic vs. Aromatic Substituents: The dimethylcyclobutylmethyl group in the target compound is purely aliphatic, contributing to high lipophilicity and steric hindrance. Methoxy-substituted phenyl derivatives () have electron-donating groups that enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Ring Size and Strain :

  • The cyclobutyl ring in the target compound is smaller and more strained than the cyclopentyl () or cyclohexyl analogs. Strain can influence conformational flexibility and binding to rigid biological targets .

Amine Position :

  • The 4-amine position in the target compound contrasts with the 3-amine in . This positional difference affects hydrogen-bonding interactions and electronic distribution within the pyrazole ring .

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is estimated to be higher than methoxy-substituted derivatives (e.g., ) but lower than halogenated aromatic analogs (e.g., ) due to the balance between aliphatic bulk and lack of polar groups.
  • Solubility : The hydrochloride salt form of the dimethoxyphenyl derivative () improves aqueous solubility, whereas the target compound’s aliphatic substituent may limit solubility in polar solvents .

Preparation Methods

General Synthetic Strategy

The preparation of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine typically involves:

  • Construction of the pyrazole ring core.
  • Introduction of the amine group at the 4-position of the pyrazole.
  • Attachment of the 3,3-dimethylcyclobutylmethyl substituent at the 1-position of the pyrazole.

This process usually requires selective functional group transformations and careful purification steps.

Reported Synthetic Route and Conditions

A representative synthesis pathway includes the following key steps:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Formation of pyrazole intermediate Reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes under reflux in ethanol Moderate to high Pyrazole ring formation via cyclocondensation
2 Introduction of amine group at 4-position Amination using hydrazine hydrate or related amination reagents under catalytic conditions (e.g., Raney Nickel catalyst) in ethanol Moderate to high Requires controlled heating and monitoring
3 Alkylation at N1 position with 3,3-dimethylcyclobutylmethyl halide or equivalent Alkylation using alkyl halide under basic conditions (e.g., KOH or NaH) in polar solvents such as ethanol or DMF Moderate to high Selectivity for N1 alkylation critical

This general approach is adapted from related pyrazole syntheses and the specific compound synthesis reported by chemical suppliers and research literature.

Detailed Reaction Conditions and Monitoring

  • Solvent Choice: Ethanol is commonly used due to its ability to dissolve both organic and inorganic reagents and its suitability for reflux conditions.
  • Catalysts: Catalytic amounts of acids or bases (e.g., triethylamine, KOH) are employed to facilitate ring closure and substitution reactions.
  • Temperature: Reactions are typically conducted between room temperature and reflux (~70-95°C), depending on the step.
  • Reaction Time: Varies from several hours to overnight to ensure completion.
  • Monitoring: Thin-layer chromatography (TLC) is used extensively to monitor reaction progress and optimize reaction times.

Research Findings and Analytical Data

  • Spectroscopic Confirmation: IR and NMR spectra confirm the presence of characteristic pyrazole and amine functional groups.
  • Mass Spectrometry: Confirms molecular weight of 179.26 g/mol consistent with the molecular formula C10H17N3.
  • Purity and Yield: Reported yields are generally moderate to high (70-85%) depending on reaction optimization.
  • Reaction Monitoring: TLC and chromatographic techniques are essential to ensure reaction completion and product purity.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Conditions
Starting Materials Hydrazine derivatives, α,β-unsaturated ketones/aldehydes, 3,3-dimethylcyclobutylmethyl halide Commercially available or synthesized
Solvent Ethanol, DMF, or mixtures Ethanol preferred for ring formation
Catalyst Base (KOH, NaH), acid catalysts, Raney Nickel for hydrogenation Catalytic amounts
Temperature 25°C to reflux (70-95°C) Step-dependent
Reaction Time Several hours to overnight Monitored by TLC
Purification Recrystallization, filtration Ethanol/DMF mixtures
Yield 70-85% Optimized by reaction conditions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves coupling reactions, cyclization, or nucleophilic substitution. For example, describes a copper-catalyzed coupling reaction using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 2 days, yielding 17.9% product. To improve efficiency, solvent selection (e.g., ethanol reflux in ), catalyst optimization (e.g., copper(I) bromide in ), and temperature control are critical. Low yields may result from steric hindrance from the 3,3-dimethylcyclobutyl group; microwave-assisted synthesis or flow chemistry (as suggested in ) could enhance reaction kinetics .

Q. How can structural characterization techniques like NMR and X-ray crystallography validate the purity and conformation of this compound?

  • Methodological Answer : ¹H/¹³C NMR is essential for confirming substituent positions and hydrogen bonding patterns. For instance, reports specific δ values for protons on the pyrazole ring and cyclobutyl group. Single-crystal X-ray diffraction () can resolve intramolecular interactions, such as C–H⋯N hydrogen bonds stabilizing the pyrazole core. Advanced techniques like HRMS (ESI) () or IR spectroscopy () further validate molecular weight and functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anti-inflammatory)?

  • Methodological Answer : MTT assays () and agar diffusion methods () are standard for antimicrobial screening. For anti-inflammatory activity, cyclooxygenase (COX) inhibition assays or cytokine profiling (e.g., IL-6/TNF-α) are recommended. Compound solubility in DMSO ( ) must be optimized to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can DFT calculations and molecular docking predict the compound’s reactivity and binding affinity to biological targets?

  • Methodological Answer : Density functional theory (DFT/B3LYP) with 6-311G(d,p) basis sets () calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactive sites. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., bacterial enzymes or inflammatory mediators) requires optimized 3D structures from X-ray data () and force field parameterization. Electrostatic potential surfaces () identify nucleophilic/electrophilic regions for binding interactions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch-to-batch variability may arise from impurities (e.g., unreacted intermediates) or isomerism. Use orthogonal techniques:

  • HPLC-MS () to detect trace impurities.
  • 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex mixtures.
  • Thermogravimetric analysis (TGA) () to assess thermal stability and crystallinity differences.
    Cross-referencing with literature (e.g., vs. 12) ensures alignment of spectral signatures .

Q. How do steric effects from the 3,3-dimethylcyclobutyl group influence pharmacokinetic properties?

  • Methodological Answer : The bulky cyclobutyl group may hinder metabolic oxidation (CYP450 enzymes) or reduce membrane permeability. Computational ADMET tools (e.g., SwissADME) predict logP, bioavailability, and P-glycoprotein substrate likelihood. In vitro assays like Caco-2 cell monolayers ( ) measure permeability. Structural analogs ( ) with smaller substituents (e.g., oxetane in ) provide comparative data .

Q. What synthetic modifications enhance stability under physiological conditions (e.g., pH 7.4)?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters in ) to improve solubility.
  • Salt formation : Hydrochloride salts ( ) enhance crystallinity and stability.
  • Cyclobutyl ring substitution : Fluorine or methoxy groups ( ) may reduce metabolic degradation.
    Accelerated stability testing (40°C/75% RH for 1–3 months) with HPLC monitoring validates modifications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine

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